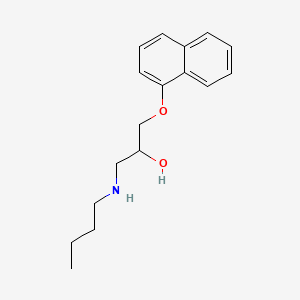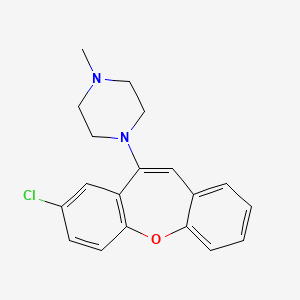
trans-3-Chloroallyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-3-Chloroallyl alcohol: , also known as (E)-3-Chloro-2-propen-1-ol, is an organic compound with the molecular formula C3H5ClO. It is a primary alcohol with a chlorine atom attached to the second carbon of the allyl group.
准备方法
Synthetic Routes and Reaction Conditions: Trans-3-Chloroallyl alcohol can be synthesized through several methods. One common method involves the reaction of allyl alcohol with chlorine gas under controlled conditions to introduce the chlorine atom at the desired position . Another method involves the treatment of 3-chloroallyl chloride with a base, such as sodium hydroxide, to produce the alcohol .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the synthesis of other chemicals, such as herbicides. The production process typically involves the chlorination of allyl alcohol followed by purification steps to isolate the desired product .
化学反应分析
Types of Reactions: Trans-3-Chloroallyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form trans-3-Chloroacrolein.
Reduction: The compound can be reduced to form trans-3-Chloropropanol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Trans-3-Chloroacrolein.
Reduction: Trans-3-Chloropropanol.
Substitution: Various substituted allyl alcohols depending on the nucleophile used.
科学研究应用
Trans-3-Chloroallyl alcohol has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving microbial degradation and cometabolic processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of trans-3-Chloroallyl alcohol involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. For example, it can be metabolized by enzymes such as dehalogenases, which catalyze the removal of the chlorine atom . These interactions can result in various biological effects, including antimicrobial activity and potential toxicity .
相似化合物的比较
Trans-3-Chloroallyl alcohol can be compared with other similar compounds, such as:
Cis-3-Chloroallyl alcohol: Similar in structure but with different spatial arrangement of atoms.
2-Chloroallyl alcohol: Chlorine atom attached to a different carbon in the allyl group.
3-Chloroacrylic acid: Contains a carboxyl group instead of an alcohol group
Uniqueness: this compound is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest .
属性
CAS 编号 |
4643-05-4 |
|---|---|
分子式 |
C3H5ClO |
分子量 |
92.52 g/mol |
IUPAC 名称 |
(Z)-3-chloroprop-2-en-1-ol |
InChI |
InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2/b2-1- |
InChI 键 |
HJGHXDNIPAWLLE-UPHRSURJSA-N |
SMILES |
C(C=CCl)O |
手性 SMILES |
C(/C=C\Cl)O |
规范 SMILES |
C(C=CCl)O |
Key on ui other cas no. |
4643-06-5 |
同义词 |
3-chloro-2-propen-1-ol 3-chloroallyl alcohol 3-chloroallyl alcohol, (E)-isomer 3-chloroallyl alcohol, (Z)-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the formation pathways of trans-3-chloroallyl alcohol in the environment?
A1: this compound is identified as a key degradation product of 1,3-dichloropropene (1,3-D), a common soil fumigant. Studies demonstrate that the degradation rate of 1,3-D to this compound, along with other metabolites like cis-3-chloroallyl alcohol and cis/trans-3-chloroacrylic acid, varies depending on soil type and microbial activity. [1, 2, 3] For instance, soils with a history of repeated 1,3-D application exhibit enhanced degradation rates, suggesting microbial adaptation and the potential for bioremediation strategies. [3]
Q2: Is there evidence of microbial metabolism of this compound?
A2: Yes, research indicates that specific bacteria isolated from soil can metabolize both cis- and this compound. [4] Further investigation into cometabolic degradation pathways, potentially utilizing batch and continuous cultures, may provide insights into the bioremediation of these compounds. [5]
Q3: What is the molecular structure and formula of this compound?
A3: this compound has the molecular formula C3H5ClO. Its structure comprises a three-carbon chain with a hydroxyl group (-OH) attached to the first carbon, a chlorine atom (-Cl) attached to the third carbon, and a double bond between the second and third carbons. The "trans" configuration indicates that the chlorine atom and the hydroxyl group are located on opposite sides of the double bond.
Q4: Are there any known synthetic applications of this compound?
A4: While not extensively explored as a synthetic reagent, this compound serves as a starting material in the synthesis of specific compounds. For example, it plays a role in the stereoselective synthesis of pear ester, a flavoring agent. [6, 7]
Q5: Does this compound pose any environmental risks?
A5: Given its origin as a degradation product of the soil fumigant 1,3-D, understanding the environmental fate and potential impact of this compound is crucial. Research focusing on its ecotoxicological effects, persistence in soil and water, and potential for bioaccumulation is necessary to develop strategies for its mitigation and responsible management. [1, 2, 3]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(13R,16S)-12,12,16-Trimethyl-10,19,22-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4,6,8-tetraen-21-one](/img/structure/B1199500.png)






![12-Hydroxybenzo[a]pyrene](/img/structure/B1199512.png)



![3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride](/img/structure/B1199519.png)


